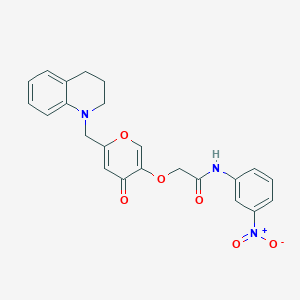
2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(3-nitrophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
"2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(3-nitrophenyl)acetamide" is a complex organic compound known for its multi-faceted applications in various fields of scientific research. Its unique structure consists of multiple rings and functional groups, which allows it to participate in a wide array of chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of "2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(3-nitrophenyl)acetamide" involves several key steps:
Formation of the 3,4-dihydroquinolin-1(2H)-yl group: : This intermediate is often synthesized using a cyclization reaction of a suitable precursor.
Attachment of the methyl group to the quinoline ring: : This step typically involves a methylation reaction using reagents like methyl iodide.
Synthesis of the 4-oxo-4H-pyran-3-yl intermediate: : Formed through a cyclization of a suitable precursor.
Coupling the intermediates: : This step involves the attachment of the quinoline intermediate to the pyran intermediate through an etherification reaction.
Incorporation of the N-(3-nitrophenyl)acetamide moiety: : This is achieved via an acylation reaction, involving the reaction of the intermediate with an appropriate acylating agent.
Industrial Production Methods
Industrial production of this compound is typically achieved through optimized versions of the above synthetic routes, focusing on high yield and purity. Advanced techniques such as continuous flow synthesis and high-throughput screening are often employed to streamline production.
化学反应分析
Types of Reactions
"2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(3-nitrophenyl)acetamide" can undergo several types of chemical reactions:
Oxidation: : The compound can be oxidized using agents like potassium permanganate.
Reduction: : Reduction can be achieved using hydrogenation reactions.
Substitution: : Both nucleophilic and electrophilic substitution reactions are possible, depending on the specific functional groups involved.
Common Reagents and Conditions
Typical reagents used include:
Oxidizing agents: : Potassium permanganate, sodium dichromate.
Reducing agents: : Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution reagents: : Halogens for electrophilic substitutions, nucleophiles like amines for nucleophilic substitutions.
Major Products
The major products formed depend on the specific reactions undertaken. For example, oxidation might yield various quinoline derivatives, while substitution reactions could introduce new functional groups into the molecule.
科学研究应用
"2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(3-nitrophenyl)acetamide" has a broad spectrum of applications:
Chemistry: : Used as a reagent and catalyst in various organic reactions.
Biology: : Utilized in studies related to enzyme inhibition and signal transduction pathways.
Medicine: : Investigated for its potential pharmacological effects, including anti-inflammatory and antimicrobial properties.
Industry: : Applied in the development of new materials and chemical processes.
作用机制
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: : It may bind to enzymes, altering their activity and affecting biochemical pathways.
Pathways Involved: : Often involved in pathways related to cellular signaling, metabolic regulation, and gene expression.
相似化合物的比较
When compared to other compounds with similar structures, such as analogs in the pyran or quinoline family, "2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(3-nitrophenyl)acetamide" stands out due to its unique functional group arrangement. This uniqueness lends it specific reactivity and biological activity that is distinct from other similar compounds.
List of Similar Compounds
2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(3-methylphenyl)acetamide
2-((6-(methylamino)-4-oxo-4H-pyran-3-yl)oxy)-N-(3-nitrophenyl)acetamide
6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl acetate
There you go: a breakdown of the specifics, nuanced details, and broad applications of "this compound." Hope that covers all bases!
属性
IUPAC Name |
2-[6-(3,4-dihydro-2H-quinolin-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O6/c27-21-12-19(13-25-10-4-6-16-5-1-2-9-20(16)25)31-14-22(21)32-15-23(28)24-17-7-3-8-18(11-17)26(29)30/h1-3,5,7-9,11-12,14H,4,6,10,13,15H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSQQRWUAZHYMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CC3=CC(=O)C(=CO3)OCC(=O)NC4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 5-[(cyanomethyl)(ethyl)carbamoyl]furan-3-carboxylate](/img/structure/B2954739.png)
![N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)thiophene-2-carboxamide](/img/structure/B2954740.png)
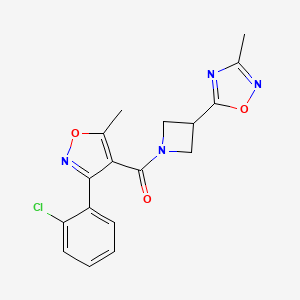
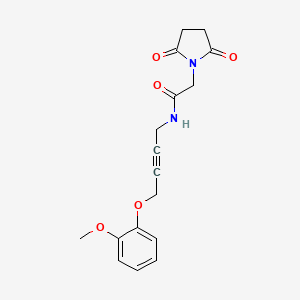
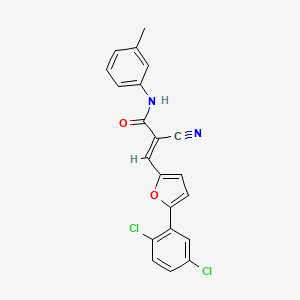
![(1H-benzo[d]imidazol-5-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2954751.png)
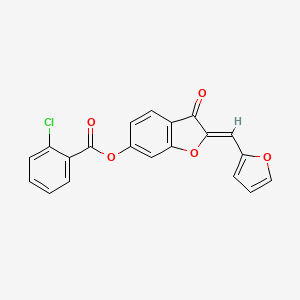
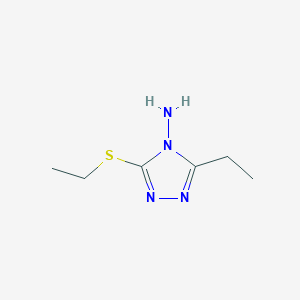
![3-(3-fluorophenyl)-6-[(2-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2954755.png)
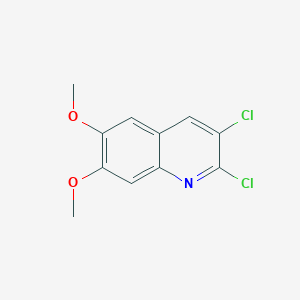
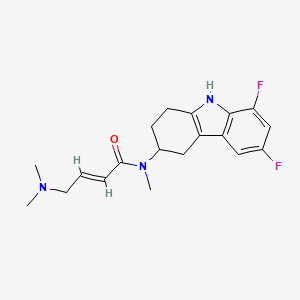
![N-[(2-chlorophenyl)methyl]-N'-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide](/img/structure/B2954759.png)
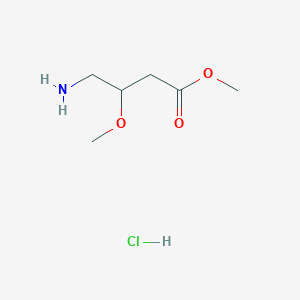
![6-methoxy-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2954761.png)
